methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-methyl-3-phenyl-1H-pyrazol-5-one with benzaldehyde derivatives under specific conditions. The reaction is often catalyzed by sodium acetate at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in p53-mediated apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole core and have shown similar biological activities.
Bis(pyrazolyl)methanes: These derivatives also contain the pyrazole ring and are used in various applications, including as chelating agents and in medicinal chemistry.
Uniqueness
Methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate is unique due to its specific structural features, such as the hydrazono group and the benzoate ester. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H18N4O3/c1-13-17(15-6-4-3-5-7-15)22-23-18(13)19(25)24-21-12-14-8-10-16(11-9-14)20(26)27-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
AXIPGAKHPZVIKM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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